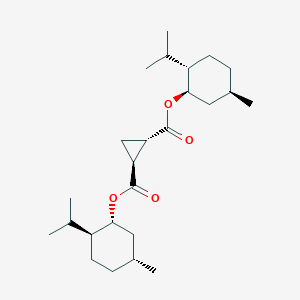

(1S,2S)-bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) cyclopropane-1,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Neomenthol is a monoterpenoid compound found in the peppermint herb, Mentha piperita L . This menthol isomer is generally used as an additive in oral hygiene products and as a flavoring agent in food and beverages .

Synthesis Analysis

A one-pot biosynthesis of (1R,2S,5R)-(−)-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone has been reported . This process uses recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase (NtDBR from Nicotiana tabacum) and two menthone dehydrogenases .Molecular Structure Analysis

The molecular structure of neomenthol consists of a cyclohexane ring with two methyl groups and one isopropyl group attached .Aplicaciones Científicas De Investigación

Oxidation and Functionalization of Cyclopropane Derivatives

Increasing interest in the three-membered ring structure, notably cyclopropane derivatives, for drug development has led to the exploration of efficient transformation methods. The oxidation of the methylene group adjacent to cyclopropane is a significant area of study, as it provides a direct route towards carbonylcyclopropanes. This method facilitates avoiding unnecessary synthetic stages and adheres to the principles of atom economy. Various oxidants, including ozone, dioxiranes, CrO3, and catalytic systems based on transition metals, have been employed to achieve the oxidation of cyclopropane derivatives. The choice of oxidant plays a crucial role in the selectivity and outcome of the reaction, with RuO4 and TFDO demonstrating notable effectiveness in specific contexts. This approach is deemed to have substantial potential for synthetic organic chemistry applications (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Environmental Fate and Toxicity of Brominated Flame Retardants

The environmental presence and potential risks associated with novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food have been critically reviewed. The research underscores the necessity for further investigation into the occurrence, environmental fate, and toxicity of NBFRs. Significant knowledge gaps exist for many NBFRs, highlighting the need for optimized analytical methods and additional research on indoor environments and emission sources. The findings indicate concerns regarding high concentrations of specific NBFRs, such as EH-TBB, BEH-TEBP, DBDPE, and BTBPE, and their potential health implications (Zuiderveen, Slootweg, & de Boer, 2020).

Hydrogen Storage and Delivery in Organic Compounds

A comprehensive overview of the feasibility of using organic compounds as hydrogen carriers has been conducted. The study explores various classes of compounds, including cycloalkanes and polycyclic alkanes, for their potential in hydrogen storage and delivery. Methylcyclohexane is identified as a promising candidate within the cycloalkanes class, despite its maximum releasable hydrogen content being about 7.2wt%. The review also discusses the performance of different catalysts in the dehydrogenation of organic compounds, emphasizing the challenges related to side reactions and catalyst deactivation (Bourane, Elanany, Pham, Katikaneni, & S. 2016).

Propiedades

IUPAC Name |

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (1S,2S)-cyclopropane-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-14(2)18-9-7-16(5)11-22(18)28-24(26)20-13-21(20)25(27)29-23-12-17(6)8-10-19(23)15(3)4/h14-23H,7-13H2,1-6H3/t16-,17-,18+,19+,20+,21+,22-,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUZYZZYXCUVKO-PKZPLIPCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2CC2C(=O)OC3CC(CCC3C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2C[C@@H]2C(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) cyclopropane-1,2-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)

![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)

![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)